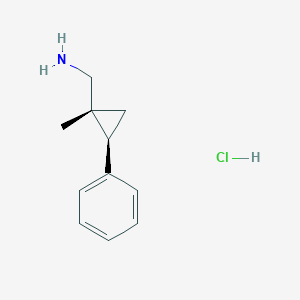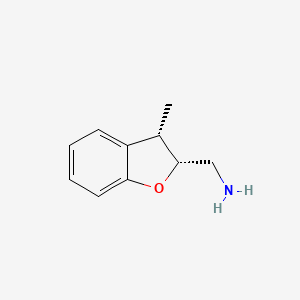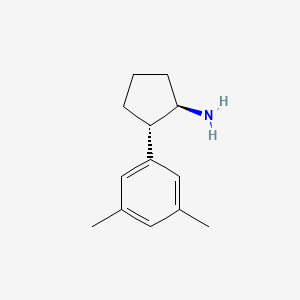
(1R,2S)-2-(3,5-dimethylphenyl)cyclopentan-1-amine
Overview
Description
(1R,2S)-2-(3,5-dimethylphenyl)cyclopentan-1-amine, also known as DMCPA, is a chiral amine that has been widely studied for its potential applications in various fields. DMCPA has a unique molecular structure that makes it an interesting compound for scientific research.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(3,5-dimethylphenyl)cyclopentan-1-amine is not fully understood. However, it is believed that (1R,2S)-2-(3,5-dimethylphenyl)cyclopentan-1-amine acts as a chiral auxiliary or chiral ligand in various chemical reactions. (1R,2S)-2-(3,5-dimethylphenyl)cyclopentan-1-amine can also interact with biological targets such as enzymes and receptors through stereoselective interactions.
Biochemical and Physiological Effects:
(1R,2S)-2-(3,5-dimethylphenyl)cyclopentan-1-amine has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that (1R,2S)-2-(3,5-dimethylphenyl)cyclopentan-1-amine can inhibit the growth of cancer cells and reduce inflammation. (1R,2S)-2-(3,5-dimethylphenyl)cyclopentan-1-amine has also been shown to exhibit analgesic and anti-anxiety effects in animal models. However, the exact mechanism of these effects is not fully understood.
Advantages and Limitations for Lab Experiments
(1R,2S)-2-(3,5-dimethylphenyl)cyclopentan-1-amine has several advantages for lab experiments. It is a chiral compound with high enantiomeric purity, which makes it an ideal chiral building block or catalyst for asymmetric synthesis. (1R,2S)-2-(3,5-dimethylphenyl)cyclopentan-1-amine is also a versatile compound that can be used in various fields such as medicinal chemistry, asymmetric synthesis, and materials science. However, (1R,2S)-2-(3,5-dimethylphenyl)cyclopentan-1-amine has some limitations for lab experiments. It is a relatively expensive compound, and the synthesis process can be time-consuming and challenging.
Future Directions
There are several future directions for (1R,2S)-2-(3,5-dimethylphenyl)cyclopentan-1-amine research. One potential direction is to explore the use of (1R,2S)-2-(3,5-dimethylphenyl)cyclopentan-1-amine as a chiral ligand for the synthesis of new metal-organic frameworks with tunable properties. Another direction is to investigate the potential applications of (1R,2S)-2-(3,5-dimethylphenyl)cyclopentan-1-amine in drug discovery, particularly for the development of new anti-cancer agents and anti-inflammatory agents. Additionally, more studies are needed to understand the mechanism of action of (1R,2S)-2-(3,5-dimethylphenyl)cyclopentan-1-amine and its potential effects on biological targets.
Scientific Research Applications
(1R,2S)-2-(3,5-dimethylphenyl)cyclopentan-1-amine has been extensively studied for its potential applications in various fields such as medicinal chemistry, asymmetric synthesis, and materials science. (1R,2S)-2-(3,5-dimethylphenyl)cyclopentan-1-amine has been used as a chiral building block for the synthesis of biologically active compounds such as anti-cancer agents, anti-inflammatory agents, and anti-viral agents. (1R,2S)-2-(3,5-dimethylphenyl)cyclopentan-1-amine has also been used as a chiral catalyst for asymmetric synthesis of various compounds. In materials science, (1R,2S)-2-(3,5-dimethylphenyl)cyclopentan-1-amine has been used as a ligand for the synthesis of metal-organic frameworks with tunable properties.
properties
IUPAC Name |
(1R,2S)-2-(3,5-dimethylphenyl)cyclopentan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-9-6-10(2)8-11(7-9)12-4-3-5-13(12)14/h6-8,12-13H,3-5,14H2,1-2H3/t12-,13+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFKTEBHFWDXAF-QWHCGFSZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2CCCC2N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)[C@@H]2CCC[C@H]2N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





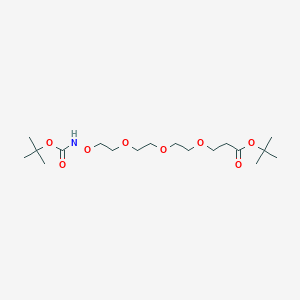
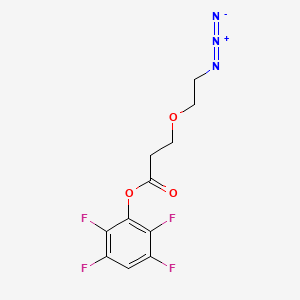

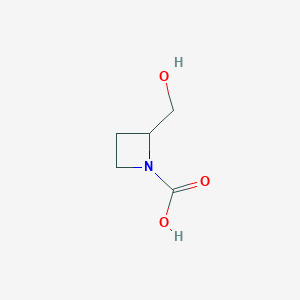
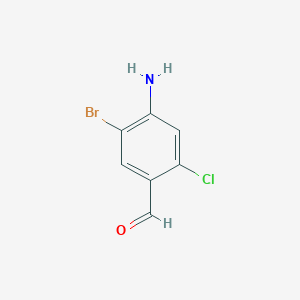
![(3As,7aS)-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-c]pyridin-4-one](/img/structure/B3247044.png)

![[(2R,3S)-2-phenyloxolan-3-yl]methanamine hydrochloride](/img/structure/B3247055.png)
![Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine](/img/structure/B3247058.png)
